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Methyl 5-isopropoxypyrimidine-2-carboxylate

Catalog No.
S14489306
CAS No.
M.F
C9H12N2O3
M. Wt
196.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-isopropoxypyrimidine-2-carboxylate

Product Name

Methyl 5-isopropoxypyrimidine-2-carboxylate

IUPAC Name

methyl 5-propan-2-yloxypyrimidine-2-carboxylate

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

InChI

InChI=1S/C9H12N2O3/c1-6(2)14-7-4-10-8(11-5-7)9(12)13-3/h4-6H,1-3H3

InChI Key

UIGXTWNTSODTQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=C(N=C1)C(=O)OC

Methyl 5-isopropoxypyrimidine-2-carboxylate is a chemical compound characterized by its pyrimidine ring structure, which is a six-membered heterocyclic ring containing nitrogen atoms. This compound features an isopropoxy group attached to the fifth position of the pyrimidine ring and a carboxylate group at the second position. Its molecular formula is C10H13N2O3C_{10}H_{13}N_{2}O_{3}, and it has garnered attention in various fields due to its potential biological activities and synthetic versatility.

  • Substitution Reactions: The isopropoxy group can be replaced with other alkoxy or functional groups through nucleophilic substitution.
  • Reduction Reactions: The carboxylic acid functionality can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions: The compound may undergo oxidation to yield various pyrimidine derivatives, depending on the reagents used.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Research has indicated that methyl 5-isopropoxypyrimidine-2-carboxylate exhibits significant biological activity, particularly in antimicrobial and anticancer studies. The specific mechanisms of action are still under investigation, but it is believed that this compound interacts with molecular targets such as enzymes or receptors involved in critical biological pathways. For instance, it may inhibit the growth of certain cancer cell lines or exhibit antibacterial properties against various pathogens.

The synthesis of methyl 5-isopropoxypyrimidine-2-carboxylate typically involves several key steps:

  • Formation of the Pyrimidine Ring: This can be achieved through condensation reactions involving β-dicarbonyl compounds and guanidine derivatives under acidic or basic conditions.
  • Introduction of the Isopropoxy Group: An alkylation reaction using isopropyl alcohol in the presence of a base like sodium hydride or potassium carbonate facilitates this step.
  • Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often utilizing carbon dioxide under high pressure and temperature conditions.

These methods can be adapted for industrial production, potentially employing continuous flow processes to enhance yield and efficiency.

Methyl 5-isopropoxypyrimidine-2-carboxylate has diverse applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or bacterial infections.
  • Agriculture: Its antimicrobial properties could be beneficial in developing agricultural chemicals aimed at protecting crops from pathogens.
  • Chemical Synthesis: It acts as an intermediate in synthesizing more complex organic molecules, particularly those containing pyrimidine structures.

Studies on the interactions of methyl 5-isopropoxypyrimidine-2-carboxylate with biological systems are crucial for understanding its potential therapeutic effects. Research focuses on identifying specific molecular targets and elucidating the pathways through which this compound exerts its effects. Such studies may involve in vitro assays to assess cytotoxicity against cancer cell lines and antimicrobial efficacy against various bacteria.

Several compounds share structural similarities with methyl 5-isopropoxypyrimidine-2-carboxylate, including:

  • Methyl 5-methoxypyrimidine-2-carboxylate
  • Methyl 5-ethoxypyrimidine-2-carboxylate
  • Methyl 5-butoxypyrimidine-2-carboxylate

Uniqueness

Methyl 5-isopropoxypyrimidine-2-carboxylate stands out due to its specific substitution pattern, which influences its chemical reactivity and biological properties. Compared to other similar compounds, the isopropoxy group provides unique steric and electronic characteristics that may enhance its activity against specific targets or improve its solubility profile.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Exact Mass

196.08479225 g/mol

Monoisotopic Mass

196.08479225 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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